molecular formula C21H23Cl2N3O4S B7690644 N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide

N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide

Cat. No. B7690644
M. Wt: 484.4 g/mol
InChI Key: YOCMFWFAWRYWGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide, also known as Compound A, is a small molecule that has been synthesized for potential use as a therapeutic agent. This compound has generated significant interest due to its unique chemical structure and potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide A is not fully understood, but it is thought to act by binding to a specific site on target proteins and altering their conformation or activity. This binding may disrupt protein-protein interactions or inhibit enzymatic activity, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
In vitro studies have shown that N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide A can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have demonstrated that N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide A can reduce inflammation in animal models of rheumatoid arthritis and psoriasis. However, the full range of biochemical and physiological effects of N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide A is still being investigated.

Advantages and Limitations for Lab Experiments

One advantage of using N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide A in scientific research is its specificity for certain protein targets, which allows for more precise manipulation of cellular processes. Additionally, the synthesis of N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide A is relatively straightforward and can be scaled up for larger experiments. However, one limitation is that the full range of off-target effects of N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide A is not yet known, and further studies are needed to fully characterize its safety and efficacy.

Future Directions

There are several potential future directions for research on N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide A. One area of interest is in the development of more potent analogs of N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide A that can better disrupt protein-protein interactions or inhibit enzymatic activity. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide A and its potential applications in treating various diseases. Finally, more research is needed to fully characterize the safety and toxicity of N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide A, particularly in vivo.

Synthesis Methods

The synthesis of N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide A involves several steps, including the reaction of 4-bromoanisole with N-phenylsulfonamide to produce 4-(N-phenylsulfamoyl)anisole. This intermediate is then reacted with 6-aminocaproic acid to yield N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide. The synthesis of N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide A has been optimized for high yield and purity, and the resulting compound has been extensively characterized using various analytical techniques.

Scientific Research Applications

N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide A has shown potential as a tool for scientific research in several areas. One area of interest is in the study of protein-protein interactions, as N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide A has been shown to disrupt the interaction between two proteins involved in cancer cell growth. Additionally, N-(azepan-1-yl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide A has been investigated for its potential use in treating inflammatory diseases such as rheumatoid arthritis and psoriasis, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

1-[2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2N3O4S/c22-17-7-6-16(19(23)12-17)13-26(31(29,30)18-4-2-1-3-5-18)14-20(27)25-10-8-15(9-11-25)21(24)28/h1-7,12,15H,8-11,13-14H2,(H2,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCMFWFAWRYWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CN(CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.